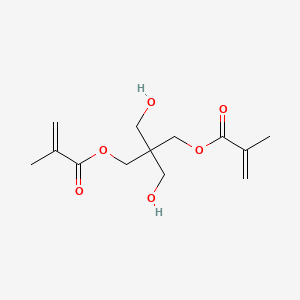
4,6-Dibromisophthalsäure
Übersicht
Beschreibung
4,6-Dibromoisophthalic acid (4,6-DBIPA) is an organic compound belonging to the isophthalic acid family. It is a white crystalline solid with a molecular weight of 376.88 g/mol. 4,6-DBIPA is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, pigments, and other organic compounds. It is also used in the manufacture of polymers, plastics, and resins. 4,6-DBIPA is a highly reactive compound and can react with both organic and inorganic compounds.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
4,6-Dibromisophthalsäure: (DBPA) ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich bei der Herstellung verschiedener organischer Verbindungen, da seine reaktiven Bromatome durch andere Gruppen substituiert werden oder an Kupplungsreaktionen teilnehmen können .
Materialwissenschaft: MOF-Liganden
In der Materialwissenschaft dient DBPA als Ligand beim Aufbau von Metall-Organischen Gerüsten (MOFs). MOFs sind poröse Materialien mit hohen Oberflächen, die für die Gasspeicherung, Trennung und Katalyse verwendet werden. Die Dibromgruppen in DBPA können mit Metallionen koordinieren und so stabile MOF-Strukturen bilden .
Chemische Synthese: Bromierungsmittel
DBPA spielt eine Rolle bei der Bromierung von Alkenen, Alkinen und Anilinen. Es wird verwendet, um Bromatome in andere Moleküle einzuführen, was ein entscheidender Schritt bei der Synthese vieler organischer Verbindungen ist, darunter Pharmazeutika und Agrochemikalien .
Forschung in den Lebenswissenschaften
DBPA wird in der Forschung der Lebenswissenschaften als Baustein für bioaktive Moleküle verwendet. Seine Struktur ermöglicht die Synthese von Verbindungen, die mit biologischen Systemen interagieren können, was zur Entwicklung neuer Medikamente und Therapien beiträgt .
Chromatographie und Massenspektrometrie
Im Bereich der Chromatographie und Massenspektrometrie wird DBPA verwendet, um neue Methoden zur Trennung und Identifizierung komplexer Gemische zu entwickeln. Seine einzigartigen Eigenschaften tragen dazu bei, die Auflösung und Empfindlichkeit analytischer Verfahren zu verbessern .
Wirkmechanismus
Mode of Action
It’s known that the compound forms a two-dimensional network via o-h⋯o hydrogen bonds in its crystal structure . This could potentially influence its interaction with targets, but further studies are required to confirm this.
Biochemical Pathways
The specific biochemical pathways affected by 4,6-Dibromoisophthalic acid are currently unknown . More research is needed to elucidate the compound’s role in biochemical processes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Eigenschaften
IUPAC Name |
4,6-dibromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSURCKPULYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349162 | |
| Record name | 4,6-dibromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24063-27-2 | |
| Record name | 4,6-dibromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)






